4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine
Overview
Description
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a thiazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The thiazole ring is then introduced through a series of nucleophilic substitution reactions . The reaction conditions often require the use of solvents like chloroform and methanol, and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly for treating infectious diseases.
Industry: Utilized in the development of fluorescent probes for detecting metal ions.
Mechanism of Action
The mechanism of action of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
N-(pyridin-2-yl)amides: Exhibits significant biological activity.
3-bromoimidazo[1,2-a]pyridine: Used in various chemical reactions and has notable biological effects.
Uniqueness
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine stands out due to its unique combination of an imidazopyridine and thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-3-7-15-14-17-11(9-19-14)13-10(2)16-12-6-4-5-8-18(12)13/h3-6,8-9H,1,7H2,2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNXWDLGYYJPDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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